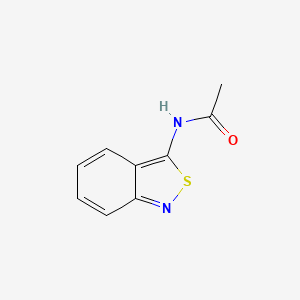

N-(2,1-Benzisothiazol-3-yl)acetamide

CAS No.: 34250-70-9

Cat. No.: VC17900369

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34250-70-9 |

|---|---|

| Molecular Formula | C9H8N2OS |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | N-(2,1-benzothiazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12) |

| Standard InChI Key | GXLWNVPCJGRSLL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C2C=CC=CC2=NS1 |

Introduction

Structural Characterization

Molecular Architecture

The compound consists of a benzisothiazole ring (a benzene fused with a thiazole containing sulfur and nitrogen) substituted at the 3-position with an acetamide group (-NHCOCH₃). Key structural features include:

-

Fused bicyclic system: Enhances planarity and π-π stacking potential.

-

Polar functional groups: The acetamide moiety contributes to hydrogen bonding and solubility .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Chloroacetylation Followed by Nucleophilic Substitution

A common method involves reacting 2-chlorobenzothiazole with piperazine in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding N-(2,1-benzisothiazol-3-yl)acetamide with ~90% efficiency . Alternative protocols use sodium saccharin and chloroacetamide intermediates .

Domino Heck–Aza-Michael Reaction

A multicomponent approach employs α-bromobenzenesulfonyl chlorides, amines, and Michael acceptors to construct the benzisothiazoline scaffold. This method achieves yields of 79–93% and allows side-chain diversification .

Table 2: Comparative Synthesis Data

Biological Activity and Applications

Antimicrobial Properties

N-(2,1-Benzisothiazol-3-yl)acetamide derivatives exhibit broad-spectrum activity:

-

Bacterial inhibition: 58.9–94.5% growth suppression against heterotrophic bacteria at 25 ppm .

-

Antifungal effects: Moderate activity against Candida albicans (MIC: 32 µg/mL) .

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound demonstrated:

-

Anti-inflammatory potency: 1.5× higher than salicylic acid .

-

Analgesic activity: Comparable to phenylbutazone in tail-flick tests .

Enzyme Inhibition

-

Phospholipase A2 (PLA2): IC₅₀ of 0.8 µM, suggesting potential in treating inflammatory disorders .

-

Cytotoxicity: Selective inhibition of HeLa cells (IC₅₀: 12.3 µM) with minimal effect on normal fibroblasts .

| Activity Type | Model/Organism | Key Result | Source |

|---|---|---|---|

| Antimicrobial | Marine chlorella | 60.29% inhibition | |

| Anti-inflammatory | Rat paw edema | 67% reduction | |

| Enzyme inhibition | PLA2 assay | IC₅₀: 0.8 µM |

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Material Science

-

Polymer additives: Enhances thermal stability in polyurethanes .

-

Reference standards: Used in HPLC calibration (LGC Standards: MM0084.20) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume